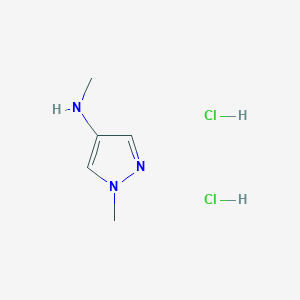

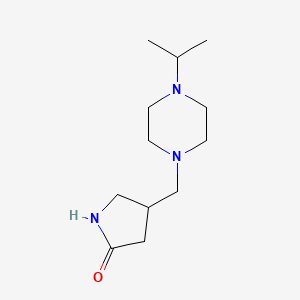

![molecular formula C16H13ClN2OS B2579432 2-(4-クロロフェニル)-5,6,7,8-テトラヒドロイミダゾ[2,1-b][1,3]ベンゾチアゾール-3-カルバルデヒド CAS No. 478029-59-3](/img/structure/B2579432.png)

2-(4-クロロフェニル)-5,6,7,8-テトラヒドロイミダゾ[2,1-b][1,3]ベンゾチアゾール-3-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

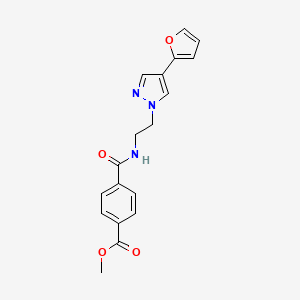

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H13ClN2OS and its molecular weight is 316.8. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

構成的アンドロスタン受容体(CAR)アゴニスト

CITCOは構成的アンドロスタン受容体(CAR)アゴニストとして知られています . CARは、薬物代謝および輸送に関与する遺伝子の発現を調節する核内受容体です。 アゴニストとして作用することにより、CITCOはCARを刺激し、これらのプロセスに影響を与える可能性があります .

薬物代謝研究

CARアゴニストとしての役割を考えると、CITCOは薬物代謝を研究するための科学研究で使用できます。 これは、研究者がさまざまな薬物が体内どのように代謝されるかを理解するのに役立ちます。これは、薬物開発と安全性にとって不可欠です .

毒性学研究

CITCOのCARとの相互作用は、毒性学研究においても関連性があります。 CARは、体内から異物を解毒する役割を果たします。 したがって、CITCOは、体がさまざまな毒素にどのように反応するかを研究するために使用できます .

新規抗結核剤の開発

ベンゾチアゾール誘導体(CITCOが属するグループ)は、抗結核剤としての可能性について研究されてきました . CITCO自体がこの目的で試験されたかどうかは不明ですが、その構造は、抗結核活性を有する新規化合物の合成のインスピレーションとなる可能性があります .

分子ドッキング研究

CITCOを含む新規ベンゾチアゾール誘導体の構造活性相関は、分子ドッキングを使用して研究できます . これは、抗結核活性を強化した強力な阻害剤の探索に役立ちます .

新規化合物の合成

CITCOのユニークな構造は、新規化合物の合成の出発点として役立ちます。 研究者は、その構造を改変して、潜在的に有用な特性を持つ新しい実体を作り出すことができます .

作用機序

Target of Action

For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

Many imidazole and benzothiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .

Biochemical Pathways

Imidazole and benzothiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole and benzothiazole derivatives are known to have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

生化学分析

Biochemical Properties

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins can lead to alterations in protein function and stability, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect cellular metabolism, resulting in altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which can have downstream effects on cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects within the cell.

特性

IUPAC Name |

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTMXRDVZHRKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

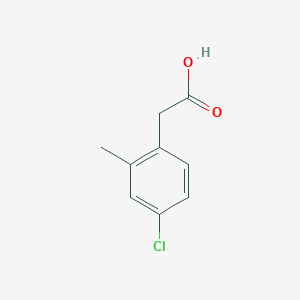

![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/new.no-structure.jpg)

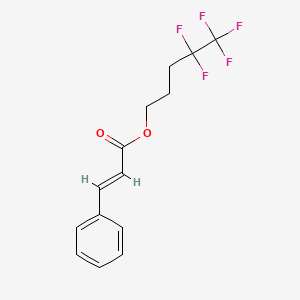

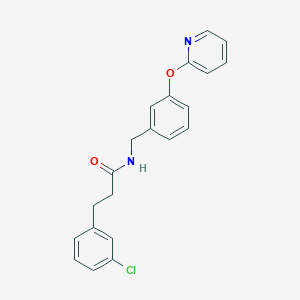

![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)